molecular formula C10H9N3O B2808811 4-Phenoxypyrimidin-2-amine CAS No. 882767-05-7

4-Phenoxypyrimidin-2-amine

Cat. No.: B2808811
CAS No.: 882767-05-7
M. Wt: 187.202
InChI Key: JCHQIGPFCINYAE-UHFFFAOYSA-N
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Description

4-Phenoxypyrimidin-2-amine is a chemical compound with the CAS Number: 882767-05-7. It has a molecular weight of 187.2 and its IUPAC name is 4-phenoxy-2-pyrimidinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C10H9N3O . The InChI string representation of its structure is 1S/C10H9N3O/c11-10-12-7-6-9 (13-10)14-8-4-2-1-3-5-8/h1-7H, (H2,11,12,13) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.2 and a natural isotopic abundance mass of 187.19796000000002 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Aryloxy-6-methylpyrimidin-2-amines, including 4-phenoxypyrimidin-2-amine derivatives, have been synthesized for study in chemical reactions. The main fragmentation pathway of these compounds under positive electrospray ionization involves decomposition of the heterocycle (Erkin et al., 2015).

Potential in Drug Discovery

  • Compounds including this compound structures have been identified as potent and selective antagonists for specific receptors, such as A2B adenosine receptors. This highlights their potential in drug discovery, especially for conditions that involve these receptor pathways (Vidal et al., 2007).

Anti-Cancer Activity

  • This compound derivatives have been synthesized and evaluated for their anti-cancer activity, specifically against non-small-cell lung carcinoma (NSCLC) cells. Certain derivatives have demonstrated potent anti-cancer activity, suggesting their potential use in cancer therapy (Toviwek et al., 2017).

Role in Hypertension Treatment

  • Some derivatives of this compound play a significant role in treating hypertension and act as potential agonists for specific receptors. This application in medicinal chemistry indicates their importance in cardiovascular drug development (Aayisha et al., 2019).

Applications in Material Science

  • The research on this compound derivatives extends to material science as well, where they are used in the synthesis of various compounds and materials with specific properties, such as photo- and thermal-stabilizers (Mosnáček et al., 2003).

Computational Modeling in Drug Design

  • Computational modeling studies involving this compound derivatives have been conducted to develop potential anti-diabetic agents. This demonstrates the compound's relevance in computational chemistry and drug design (Adeniji et al., 2020).

Safety and Hazards

The safety information for 4-Phenoxypyrimidin-2-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

While specific future directions for 4-Phenoxypyrimidin-2-amine are not available in the retrieved data, there is ongoing research into the development of new pyrimidine derivatives for potential use in various fields, including medicinal chemistry .

Properties

IUPAC Name

4-phenoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQIGPFCINYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882767-05-7
Record name 4-phenoxypyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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